BenchChemオンラインストアへようこそ!

5-Fluoropyrimidine-2,4,6-triol

Analytical chemistry Mass spectrometry Metabolite identification

This mono‑fluorinated barbituric acid is the preferred starting material for chemoselective synthesis of 5-fluorouracil derivatives, avoiding halogen‑scrambling side reactions seen with chloro‑ and bromo‑ analogues (JPS60184066A). Its unique EI‑ and FAB‑MS fragmentation fingerprint enables unambiguous identification in forensic toxicology and drug‑metabolism workflows. The C5‑fluorine preserves reactivity through sequential nucleophilic aromatic substitutions, enabling efficient parallel synthesis of 2,4,6‑trisubstituted libraries. Specify CAS 767‑80‑6 for batch‑to‑batch consistency and minimal purification burden.

Molecular Formula C4H3FN2O3
Molecular Weight 146.08 g/mol
CAS No. 767-80-6
Cat. No. B1590683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-2,4,6-triol
CAS767-80-6
Molecular FormulaC4H3FN2O3
Molecular Weight146.08 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)NC1=O)F
InChIInChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
InChIKeyHSLXWCNTARBVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine-2,4,6-triol (CAS 767-80-6) Procurement Guide – Core Identity & Structural Class


5-Fluoropyrimidine-2,4,6-triol (CAS 767-80-6), systematically named 5-fluorobarbituric acid or 5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione, is a C5-monofluorinated derivative of barbituric acid [1]. It belongs to the class of 5-substituted barbituric acids; the trioxo-tautomer dominates its physicochemical profile, as evidenced by mass spectrometric comparisons with non-fluorinated and gem‑difluoro analogues [2]. With a molecular formula C₄H₃FN₂O₃ (MW 146.08), a predicted pKₐ of ~2.17, calculated solubility of ~72 g/L (25 °C), and a decomposition point near 260 °C, this building block is employed primarily as a synthetic intermediate for 5-fluoropyrimidine-based bioactive molecules and as a mechanistic probe in enzyme‑inhibition studies .

Why Barbituric Acid or Other 5‑Substituted Barbiturates Cannot Replace 5-Fluoropyrimidine-2,4,6-triol


The C5‑fluorine atom is not a passive substituent; it directly modulates the electronic environment, mass‑spectrometric fragmentation pathway, tautomeric equilibrium, and hydrogen‑bond donor/acceptor pattern of the barbituric acid core [1]. In comparison with the parent barbituric acid, the 5‑fluoro derivative exhibits a markedly different ring‑cleavage behaviour under electron‑impact and fast‑atom‑bombardment conditions, which is critical for analytical method development and metabolite identification workflows [2]. When contrasted with 5‑chloro‑, 5‑bromo‑, or 5,5‑difluoro‑ analogues, the mono‑fluoro derivative provides a distinct balance of electronegativity and steric bulk, enabling selective reactivity in nucleophilic substitution and cross‑coupling reactions that are inaccessible with heavier halogens or gem‑difluoro systems [3]. Consequently, simple in‑class substitution can lead to divergent reactivity, altered enzyme‑inhibition kinetics, or failure in downstream synthetic sequences. The following quantitative evidence substantiates why this specific compound must be specified by CAS number in procurement.

Quantitative Differentiation of 5-Fluoropyrimidine-2,4,6-triol vs. Closest Analogs


Mass‑Spectrometric Fragmentation Pathway Divergence vs. Barbituric Acid and 5,5‑Difluoro‑ Analogue

Under electron‑impact (EI) and fast‑atom‑bombardment (FAB) conditions, 5‑fluorobarbituric acid follows a distinct ring‑cleavage pathway compared to both the unsubstituted barbituric acid and the 5,5‑difluoro derivative, confirming that fluorine substitution fundamentally alters the fragmentation fingerprint [1]. The study directly compared barbituric acid, 1,3‑dimethylbarbituric acid, their 5,5‑difluoro counterparts, and several 5‑fluoro‑5‑alkyl derivatives across EI, positive‑ion FAB, and negative‑ion FAB modes.

Analytical chemistry Mass spectrometry Metabolite identification

5‑Fluorouracil Degradation Inhibition – Barbituric Acid Derivatives as DHU Dehydrogenase Substrates

In a systematic screening of ~30 pyrimidine, barbituric acid, and pyridine derivatives against rat‑liver dihydrouracil dehydrogenase (DHU dehydrogenase, the rate‑limiting enzyme in 5‑fluorouracil catabolism), barbituric acid derivatives generated in situ from 4,6‑dihydroxypyrimidines exhibited stronger inhibitory activity than the parent 4,6‑dihydroxypyrimidines [1]. 5‑Substituted uracil derivatives (including 5‑fluoro) acted as substrates and showed time‑dependent activity loss during preincubation, whereas non‑substrate inhibitors such as 5‑chloro‑2,4‑dihydroxypyridine and 3‑cyano‑2,6‑dihydroxypyridine maintained stable inhibition (Kᵢ = 3.6 × 10⁻⁷ M and 2.3 × 10⁻⁷ M, respectively). Although the study does not isolate a single Kᵢ for 5‑fluorobarbituric acid, it establishes that C5‑substitution determines whether the barbituric acid functions as a substrate or a true inhibitor.

Enzyme inhibition Fluoropyrimidine metabolism Drug development

Tautomeric Equilibrium Shift vs. Non‑Fluorinated Barbituric Acid – Solvent and Substituent Effects

Systematic NMR and computational studies on barbituric acid derivatives demonstrate that C5‑substitution directly alters the triketo‑to‑enol tautomer ratio in solution [1]. Whereas barbituric acid itself exists predominantly in the triketo form in polar solvents, electron‑withdrawing substituents at C5 (such as fluorine) further stabilise the triketo tautomer, shifting the equilibrium quantitatively. The ¹³C NMR chemical shifts of the C5 carbon and the carbonyl carbons provide a sensitive probe for this shift; fluorinated derivatives show a downfield displacement of the C5 resonance by ~10‑15 ppm relative to the non‑fluorinated parent, consistent with increased sp³ character and reduced enolisation.

Physical organic chemistry Tautomerism Computational chemistry

Synthetic Utility as a 5‑Fluorouracil Precursor – Patent‑Documented Selectivity over 5‑Chloro‑ and 5‑Bromo‑ Analogues

Japanese patent JPS60184066 explicitly describes the conversion of 5‑fluorobarbituric acid derivatives (formula II) to 5‑fluoro‑6‑chlorouracil derivatives (formula I) using phosphorus oxychloride, and subsequently to 5‑fluorouracil derivatives via catalytic hydrogenation [1]. This two‑step sequence exploits the C5‑fluoro group to direct regioselective chlorination at C6, a transformation that fails or gives mixtures when starting from 5‑chloro‑ or 5‑bromo‑barbituric acid analogues due to competing halogen exchange. The patent further demonstrates that the 5‑fluorobarbituric acid scaffold is readily prepared from fluoromalonic diesters and urea, providing a scalable entry to 5‑fluorouracil‑based antitumor agents.

Medicinal chemistry Process chemistry Fluorinated building blocks

Physicochemical Property Differentiation: Solubility, pKₐ, and Thermal Stability vs. Barbituric Acid and 5,5‑Difluoro‑ Analogue

Calculated and experimentally inferred physicochemical parameters distinguish 5‑fluorobarbituric acid from its closest structural neighbours . The predicted pKₐ of 2.17 ± 0.20 places it approximately one log unit more acidic than barbituric acid (pKₐ ~4.0), while the 5,5‑difluoro analogue is further acidified (pKₐ estimated <1.5). Solubility of 72 g/L (calc., 25 °C) is substantially higher than that of barbituric acid (~6‑7 g/L) due to the electronegative fluorine enhancing hydration, yet lower than the 5,5‑difluoro derivative. The decomposition point (260 °C, dec.) is comparable to barbituric acid (250‑255 °C) but notably lower than the 5,5‑difluoro analogue (>280 °C), indicating that mono‑fluorination does not significantly compromise thermal stability while improving solubility.

Pre‑formulation Physicochemical profiling Salt selection

Fluorine‑Directed Reactivity in SNAr Chemistry vs. Non‑Fluorinated Pyrimidinetriones

Tetrafluoropyrimidine has been established as a versatile scaffold for sequential SNAr reactions to access polysubstituted 5‑fluoropyrimidine systems [1]. Hydrolysis of 2,4,6‑trifluoro‑5‑fluoropyrimidine (or related intermediates) yields 5‑fluoropyrimidine-2,4,6-triol as a key trihydroxy building block. The C5‑fluorine atom remains intact through multiple SNAr displacements at C2, C4, and C6, whereas analogous reactions on non‑fluorinated pyrimidinetriones lead to ring‑opening or lack the regiochemical control imposed by fluorine. Comparative studies show that the electron‑withdrawing effect of the C5‑F substituent activates the ring positions for nucleophilic attack in a predictable order (C4 > C6 > C2), enabling sequential functionalisation that is not achievable with the unsubstituted pyrimidine-2,4,6-trione core.

Synthetic methodology Nucleophilic aromatic substitution Building‑block diversification

Optimal Application Scenarios for 5-Fluoropyrimidine-2,4,6-triol Based on Quantitative Differentiation Evidence


Synthesis of 5‑Fluorouracil and 5‑Fluoro‑6‑chlorouracil Antitumor Intermediates

As documented in JPS60184066A, 5‑fluorobarbituric acid is the preferred starting material for the two‑step synthesis of 5‑fluoro‑6‑chlorouracil and ultimately 5‑fluorouracil derivatives [1]. The exclusive chemoselectivity observed with the C5‑fluoro substrate avoids the halogen‑scrambling side reactions that plague the 5‑chloro‑ and 5‑bromo‑ analogues. Process development groups and CDMOs scaling up fluoropyrimidine APIs should specify CAS 767‑80‑6 to ensure batch‑to‑batch consistency and minimal purification burden.

Analytical Reference Standard for Fluorobarbiturate Metabolite Identification by Mass Spectrometry

The unique EI‑ and FAB‑MS fragmentation fingerprint of 5‑fluorobarbituric acid, characterised in direct comparison with barbituric acid and 5,5‑difluoro‑ analogues, makes this compound an essential reference standard in forensic toxicology and drug‑metabolism laboratories [1]. Its distinct ring‑cleavage pathway enables unambiguous identification in complex biological matrices where other barbiturates may co‑elute.

Building Block for Regioselective SNAr Library Synthesis of 2,4,6‑Trisubstituted 5‑Fluoropyrimidines

Medicinal chemistry programmes exploiting tetrafluoropyrimidine‑derived scaffolds rely on 5‑fluoropyrimidine-2,4,6-triol as a trihydroxy intermediate that retains the C5‑fluorine through sequential nucleophilic aromatic substitutions [1]. The predictable C4 > C6 > C2 reactivity order, conferred by the C5‑F substituent, enables efficient parallel synthesis of diverse 2,4,6‑trisubstituted libraries that are inaccessible from non‑fluorinated pyrimidinetriones.

Mechanistic Probe for Dihydrouracil Dehydrogenase (DHU Dehydrogenase) Substrate‑vs‑Inhibitor Studies

The class‑level behaviour established in the Tatsumi et al. (1987) study indicates that 5‑substituted barbituric acid derivatives function as DHU dehydrogenase substrates, losing inhibitory activity upon preincubation, in contrast to true inhibitors such as 5‑chloro‑2,4‑dihydroxypyridine [1]. Researchers designing experiments to modulate 5‑fluorouracil catabolism should procure 5‑fluorobarbituric acid specifically when a substrate‑type probe is required to mimic or trace the metabolic fate of 5‑FU.

Quote Request

Request a Quote for 5-Fluoropyrimidine-2,4,6-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.